
Thorium nitrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium nitrate hydrate is a chemical compound that consists of thorium, nitrogen, and oxygen. It is a salt of thorium and nitric acid with the chemical formula Th(NO₃)₄. This compound is known for its weak radioactivity and is typically found in a white crystalline form. This compound can exist in various hydrated forms, including tetrahydrate and pentahydrate .
Preparation Methods
Thorium nitrate hydrate can be synthesized through the reaction of thorium hydroxide with nitric acid. The reaction is as follows: [ \text{Th(OH)₄ + 4 HNO₃ + 3 H₂O → Th(NO₃)₄ + 5 H₂O} ] Different hydrates of thorium nitrate are produced by crystallizing the compound under different conditions. For instance, the tetrahydrate and pentahydrate forms are obtained by varying the concentration of the solution and the crystallization temperature .
Industrial production methods often involve the purification of thorium from its ores, such as monazite. The process includes dissolving the thorium phosphate in hydrochloric acid, precipitating it with oxalic acid, and then converting it to thorium nitrate by dissolving the thorium hydroxide in nitric acid .
Chemical Reactions Analysis
Thorium nitrate hydrate undergoes various chemical reactions, including:
Oxidation: Thorium nitrate can act as an oxidizing agent due to the presence of nitrate ions.
Reduction: It can be reduced to thorium oxide (ThO₂) under certain conditions.
Substitution: Thorium nitrate can react with other compounds to form different thorium salts.
Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like nitric acid. The major products formed from these reactions are typically thorium oxide and other thorium salts .
Scientific Research Applications
Thorium nitrate hydrate has several scientific research applications:
Chemistry: It is used in the preparation of thorium compounds and as a reagent in analytical chemistry.
Medicine: Thorium nitrate has been explored for its potential use in cancer treatment due to its radioactive properties.
Mechanism of Action
The mechanism of action of thorium nitrate hydrate involves its ability to release thorium ions (Th⁴⁺) and nitrate ions (NO₃⁻) in solution. These ions can interact with various molecular targets, leading to chemical reactions that produce desired products. The radioactive properties of thorium also contribute to its effects, particularly in medical applications where it can induce damage to cancer cells .
Comparison with Similar Compounds
Thorium nitrate hydrate can be compared with other thorium compounds, such as thorium oxide (ThO₂) and thorium sulfate (Th(SO₄)₂). Unlike thorium nitrate, thorium oxide is a stable, non-radioactive compound used primarily in nuclear reactors. Thorium sulfate, on the other hand, is used in the production of thorium metal and has different solubility properties compared to thorium nitrate .
Similar compounds include:
- Thorium oxide (ThO₂)
- Thorium sulfate (Th(SO₄)₂)
- Thorium chloride (ThCl₄)
This compound is unique due to its solubility in water and its ability to form various hydrates, making it versatile for different applications .
Properties
Molecular Formula |
H2N4O13Th |
|---|---|
Molecular Weight |
498.07 g/mol |
IUPAC Name |
thorium(4+);tetranitrate;hydrate |
InChI |
InChI=1S/4NO3.H2O.Th/c4*2-1(3)4;;/h;;;;1H2;/q4*-1;;+4 |
InChI Key |
PRFFJYANKYMDRN-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Th+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12038433.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12038445.png)
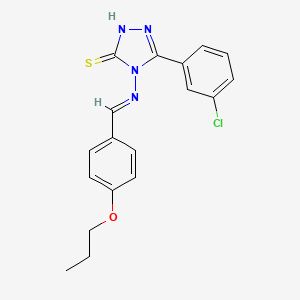
![Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12038453.png)
![11-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12038466.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12038470.png)
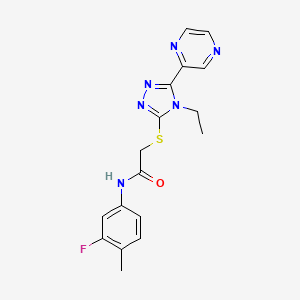
![(3R,4S)-5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl 3-methylbutanoate](/img/structure/B12038484.png)

![3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B12038497.png)
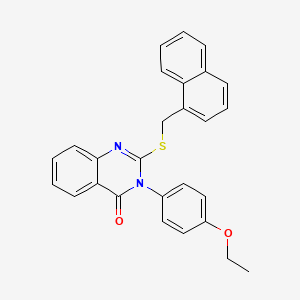
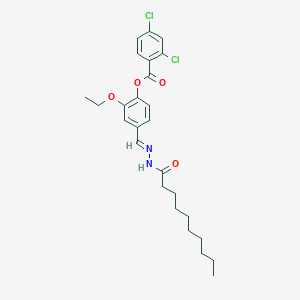
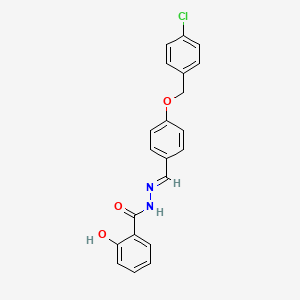
![3-amino-6-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12038513.png)
